molecular formula C19H24N4O3S B6429684 N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 2034507-57-6

N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B6429684
CAS No.: 2034507-57-6
M. Wt: 388.5 g/mol
InChI Key: IFGJRAJSGDFDDX-UHFFFAOYSA-N
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Description

N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a heterocyclic benzamide derivative characterized by a cyclopenta[c]pyrazole core substituted with a methyl group at the 2-position. The benzamide moiety is functionalized at the 4-position with a pyrrolidine sulfonyl group. The compound’s stereoelectronic properties, including the electron-withdrawing sulfonyl group and the lipophilic cyclopenta[c]pyrazole, may influence solubility, membrane permeability, and target binding.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-22-18(16-5-4-6-17(16)21-22)13-20-19(24)14-7-9-15(10-8-14)27(25,26)23-11-2-3-12-23/h7-10H,2-6,11-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGJRAJSGDFDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological potential.

The compound features a unique structure combining a cyclopentapyrazole moiety with a sulfonamide group. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_4O_2S with a molecular weight of 320.41 g/mol. The structural characteristics contribute to its interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzamide derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Insecticidal and Fungicidal Properties

Research indicates that derivatives of cyclopenta[c]pyrazole have exhibited insecticidal activity against pests like Mythimna separate and Helicoverpa armigera, with some compounds demonstrating over 70% lethality at specific concentrations . Additionally, fungicidal activities have been noted against pathogens such as Pyricularia oryzae, with inhibition rates reaching up to 77.8% .

Enzyme Inhibition

The compound's sulfonamide group is associated with enzyme inhibition properties. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and urease effectively, which are crucial targets in treating various diseases .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Binding : The sulfonamide moiety can interact with active sites on enzymes, inhibiting their function.
  • Receptor Interaction : The pyrazole structure may engage in π-π stacking interactions with receptor proteins, modulating their activity.

Case Studies

  • Insecticidal Activity : A study on pyrazole-linked compounds revealed that certain derivatives exhibited significant insecticidal properties against agricultural pests. Compound 14q , for instance, showed a 70% mortality rate in Mythimna separate at a concentration of 500 mg/L .
  • Fungicidal Efficacy : Another study highlighted the antifungal potential of these compounds, where several derivatives demonstrated high inhibition rates against Pyricularia oryzae, suggesting their utility in agricultural applications .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeInhibition Rate/Effectiveness
AntibacterialSalmonella typhiModerate to strong
Bacillus subtilisModerate to strong
InsecticidalMythimna separate70% at 500 mg/L
Helicoverpa armigeraSignificant
FungicidalPyricularia oryzaeUp to 77.8%
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibitor
UreaseStrong inhibitor

Comparison with Similar Compounds

Structural Features

The compound shares core benzamide and sulfonamide functionalities with analogs reported in the literature. Key structural variations among related compounds include:

Compound Name / ID Core Heterocycle Substituents on Benzamide Additional Functional Groups
Target Compound Cyclopenta[c]pyrazole 4-(Pyrrolidine-1-sulfonyl) Methyl group at cyclopenta[c]pyrazole C2
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, from ) Thiazole 3,4-Dichloro Morpholinomethyl, pyridinyl
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidine 2-Fluoro, N-isopropyl Chromen-4-one, fluorophenyl
N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide () Piperidine 2-Fluoro-5-methylphenyl Pyridinylpropanamide

Key Observations :

  • The target compound’s cyclopenta[c]pyrazole core distinguishes it from thiazole (4d) or pyrazolo-pyrimidine () analogs. This bicyclic system may enhance rigidity and π-π stacking interactions compared to monocyclic heterocycles .
  • The pyrrolidine sulfonyl group at the benzamide’s 4-position contrasts with substituents like 3,4-dichloro (4d) or fluorinated chromenones (). Sulfonamides generally improve solubility and hydrogen-bonding capacity, while halogens (Cl, F) enhance electronegativity and metabolic stability .

Physicochemical Properties

Limited data for the target compound necessitate inferences from analogs:

Property Target Compound (Inferred) 4d () Example 53 ()
Melting Point ~150–170°C (estimated) Not explicitly reported 175–178°C
Molecular Weight ~450–500 g/mol (estimated) ~500–550 g/mol 589.1 g/mol
Solubility Moderate (polar aprotic solvents) Likely low (chlorinated substituents) Low (fluorinated, chromenone groups)

Analysis :

  • The target compound’s pyrrolidine sulfonyl group may improve aqueous solubility compared to 4d’s dichloro substituents but reduce it relative to chromenone-containing analogs () due to increased hydrophobicity .

Spectroscopic Data

Key spectral comparisons (1H NMR, HRMS):

Compound 1H NMR Features (δ, ppm) HRMS (M+1)
Target Compound Expected: Pyrrolidine (2.8–3.2, m), cyclopenta[c]pyrazole (6.5–7.5, m) ~450–500 (calc.)
4d () Morpholine protons (3.6–3.8, m), pyridine (8.0–8.5, m) Reported
Example 53 () Fluorophenyl (7.0–7.5, m), chromenone (6.5–7.0, m) 589.1

Notes:

  • The target’s cyclopenta[c]pyrazole protons are expected to resonate upfield (6.5–7.5 ppm) compared to thiazole or pyridine signals in 4d .
  • HRMS data for Example 3 (589.1) confirms the presence of heavy atoms (F, S), while the target’s lower molecular weight suggests reduced steric bulk .

Bioactivity Considerations

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Example 53 (): Fluorinated chromenones and pyrazolo-pyrimidines are associated with antiproliferative activity, possibly via topoisomerase inhibition .
  • Target compound : The pyrrolidine sulfonyl group may enhance selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), while the cyclopenta[c]pyrazole could modulate pharmacokinetics.

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